Physicochemical Property Divergence from Lactisole (2-(4-Methoxyphenoxy)propanoic Acid)
Computed properties indicate that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid has a higher XLogP3 (1.9) compared to lactisole (XLogP3 = 1.2), reflecting increased lipophilicity due to the geminal dimethyl substitution [1][2]. This difference is expected to influence membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Lactisole: 1.2 |
| Quantified Difference | Δ = +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity may affect bioavailability and tissue distribution, which is critical for applications in food science or pharmacology.
- [1] PubChem. (2025). 2-(4-Methoxyphenoxy)-2-methylpropanoic acid (CID 176933). Retrieved April 16, 2026. View Source
- [2] PubChem. (2025). Lactisole (CID 186836). Retrieved April 16, 2026. View Source
